molecular formula C23H26ClNO7 B13441524 (2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13441524
M. Wt: 463.9 g/mol
InChI Key: ZEKXWIKLPUNSND-QSVRTSQYSA-N
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Description

The compound (2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a benzazepine moiety linked to a trihydroxyoxane carboxylic acid, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenyl-substituted amine and a chlorinated ketone.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Trihydroxyoxane Carboxylic Acid Moiety: This step involves the coupling of the benzazepine core with a protected trihydroxyoxane carboxylic acid derivative, followed by deprotection to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group in the carboxylic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of azides or nitriles

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzazepine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity and leading to therapeutic effects. Additionally, the trihydroxyoxane carboxylic acid moiety may contribute to the compound’s overall bioactivity by enhancing its solubility and facilitating its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
  • This compound

Uniqueness

This compound is unique due to its specific combination of a benzazepine core with a trihydroxyoxane carboxylic acid moiety, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C23H26ClNO7

Molecular Weight

463.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H26ClNO7/c1-25-8-7-13-9-16(24)17(10-14(13)15(11-25)12-5-3-2-4-6-12)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h2-6,9-10,15,18-21,23,26-28H,7-8,11H2,1H3,(H,29,30)/t15-,18+,19+,20-,21+,23-/m1/s1

InChI Key

ZEKXWIKLPUNSND-QSVRTSQYSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)Cl

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)Cl

Origin of Product

United States

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